3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine
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Overview
Description
3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor®, a fluorinating agent, which allows for the selective introduction of fluorine into the aromatic ring . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying metabolic pathways and enzyme interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(6-Methylpyridin-2-yl)propan-1-amine: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
3-(4-Methylpiperazin-1-yl)propan-1-amine: Contains a piperazine ring instead of a pyridine ring, leading to different pharmacological profiles.
Uniqueness
The presence of the fluorine atom in 3-(6-Fluoro-4-methylpyridin-3-YL)propan-1-amine imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable compound for various applications in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C9H13FN2 |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-(6-fluoro-4-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-5-9(10)12-6-8(7)3-2-4-11/h5-6H,2-4,11H2,1H3 |
InChI Key |
YTGOGLDTAZHUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CCCN)F |
Origin of Product |
United States |
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